N1-Benzylbenzene-1,4-diamine

Vue d'ensemble

Description

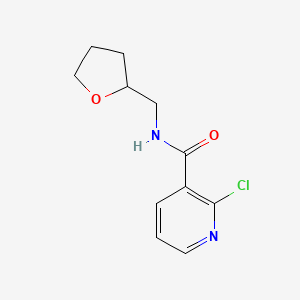

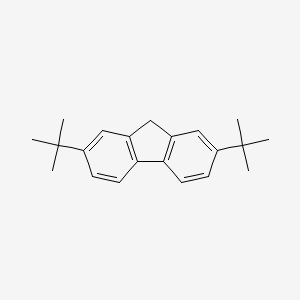

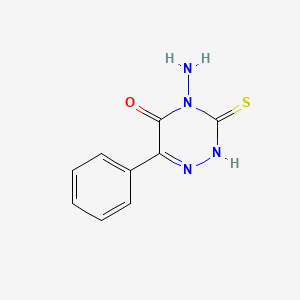

N1-Benzylbenzene-1,4-diamine is a chemical compound that serves as a building block in the synthesis of various complex molecules. It is characterized by a benzene ring substituted with amine groups and a benzyl group, which can be further modified to create a wide range of derivatives with diverse chemical and physical properties.

Synthesis Analysis

The synthesis of N1-Benzylbenzene-1,4-diamine derivatives is a key area of interest. For instance, N,N'-bisbenzylidenebenzene-1,4-diamine derivatives have been synthesized as inhibitors for human sirtuin type 2 (SIRT2), with the design of these compounds based on molecular modeling and virtual screening . Another example is the preparation of N1,N1,N4,N4-Tetrakis(dibenzylphosphino)benzene-1,4-diamine, which was achieved by reacting a precursor with benzylmagnesium chloride, leading to various transition metal complexes .

Molecular Structure Analysis

The molecular structure of N1-Benzylbenzene-1,4-diamine derivatives is crucial for their function. For example, the intramolecular hydrogen bonding in N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine contributes to a coplanar structure that enhances fluorescence emission in the aggregated state . Similarly, the structure of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been fully characterized, which is essential for understanding its reactivity and potential applications .

Chemical Reactions Analysis

The reactivity of N1-Benzylbenzene-1,4-diamine derivatives is diverse, as evidenced by the synthesis of a tetraethylene pentamine-diamine derivative through a classical Schiff-base reaction . These reactions often lead to compounds with significant biological activity or materials with unique properties, such as enhanced thermal stability or solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-Benzylbenzene-1,4-diamine derivatives are determined by their molecular structure. For instance, the AIEE characteristics of N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine are influenced by the molecule's ability to form a large plane conjugated structure, which is significant for potential applications in fluorescence sensing . Polyamide-imides derived from related diamines exhibit excellent thermal stability and solubility, which are important for their use in high-performance materials .

Applications De Recherche Scientifique

Anti-inflammatory Applications

N1-Benzyl-4-methylbenzene-1,2-diamine (BMD), a novel synthetic compound, has been identified for its suppressive effect on the nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages, indicating its potential as a therapeutic agent in nitric oxide-associated inflammatory diseases (Shin et al., 2005).

Corrosion Inhibition

Novel bis Schiff’s bases, including derivatives of N1-Benzylbenzene-1,4-diamine, have demonstrated significant corrosion inhibiting properties for mild steel in acidic environments. These compounds act as mixed-type inhibitors, providing a protective layer on metal surfaces through adsorption, which aligns with the Langmuir adsorption isotherm (Singh & Quraishi, 2016).

Material Science

In material science, derivatives of N1-Benzylbenzene-1,4-diamine have been utilized in the synthesis of organosoluble and thermally stable polyimides. These polyimides, developed from novel diamine monomers, exhibit potential as hole transporting materials in organic light-emitting diodes (OLEDs) due to their favorable optical, fluorescence, and electrochemical properties (Iqbal et al., 2016).

Optoelectronic Properties

Further research into triaryl-1,4-diamine-based polysquaraines, derived from N1,N4-didodecyl-N1,N4-diphenylbenzene-1,4-diamine, has revealed their suitability as materials for OLED devices, showing promising white emission and broad fluorescence. This underscores the role of N1-Benzylbenzene-1,4-diamine derivatives in advancing optoelectronic device technologies (Garbay et al., 2018).

Propriétés

IUPAC Name |

4-N-benzylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFCOTXLSHLIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401284 | |

| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylbenzene-1,4-diamine | |

CAS RN |

17272-83-2 | |

| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-acetic acid](/img/structure/B1308374.png)

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)

amino]acetic acid](/img/structure/B1308404.png)